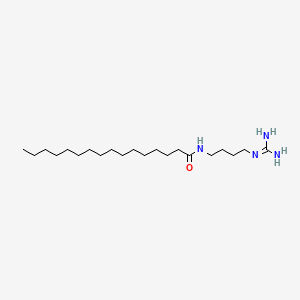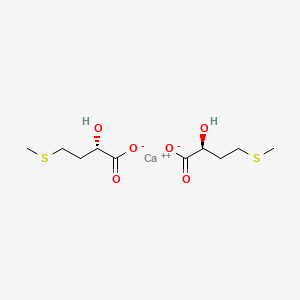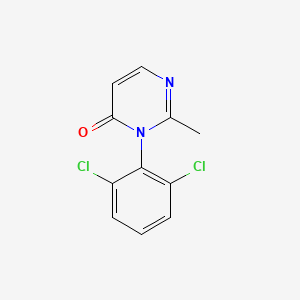
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is a heterocyclic compound known for its diverse applications in various scientific fields. The compound features a pyrimidinone core substituted with a dichlorophenyl group and a methyl group. This unique structure imparts significant chemical and biological properties, making it a subject of interest in medicinal and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, often involves multi-step procedures. A commonly reported synthetic route is:
Formation of the Pyrimidinone Core: : This step involves the condensation of appropriate starting materials such as β-diketones with urea derivatives. The reaction conditions typically require acidic or basic catalysts.
Substitution with Dichlorophenyl Group: : This can be achieved using halogenation reactions where chlorinating agents introduce chlorine atoms into the aromatic ring.
Introduction of the Methyl Group: : Alkylation reactions are employed to add a methyl group to the pyrimidinone ring. Reagents such as methyl iodide or dimethyl sulfate are commonly used.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is optimized for efficiency and yield. Large-scale production may employ continuous flow reactors and automated systems to maintain stringent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using reagents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: : Catalytic hydrogenation can reduce the compound, especially at the double bonds within the ring system.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where reagents like alkyl halides or nitro compounds are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Alkyl halides, nitro compounds, halogenating agents.
Major Products Formed
Oxidized derivatives: : Products with additional oxygen functionalities.
Reduced derivatives: : Hydrogenated compounds with altered double bonds.
Substituted products: : Compounds with newly introduced functional groups such as alkyl, nitro, or halogen.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine
The compound has shown promising biological activities, including antimicrobial and antiviral properties. In medicinal chemistry, it serves as a scaffold for developing new drug candidates targeting various diseases, such as infections and cancers.
Industry
Industrially, the compound is used in the production of specialty chemicals and agrochemicals. Its derivatives are employed as active ingredients in pesticides and herbicides, contributing to improved agricultural productivity.
Mécanisme D'action
The biological activity of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity, while the pyrimidinone core facilitates interactions with nucleic acids and proteins. These interactions disrupt vital biochemical pathways in microorganisms, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Pyrimidinone: : Lacks the dichlorophenyl and methyl groups, resulting in different reactivity and biological properties.
3-(2,6-Dichlorophenyl)-pyrimidin-2-one: : Similar structure but lacks the additional methyl group, affecting its chemical behavior.
2-Methyl-3-phenyl-4(3H)-pyrimidinone: : Contains a phenyl group instead of a dichlorophenyl group, altering its pharmacological profile.
Highlighting Uniqueness
The presence of both dichlorophenyl and methyl groups in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, confers unique properties, such as enhanced biological activity and distinct reactivity patterns, making it a valuable compound in both research and industrial applications.
And there you go! Everything you ever wanted to know about this particular pyrimidinone compound.
Propriétés
Numéro CAS |
87356-59-0 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-14-6-5-10(16)15(7)11-8(12)3-2-4-9(11)13/h2-6H,1H3 |
Clé InChI |
ARBYLXMWTLDNTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


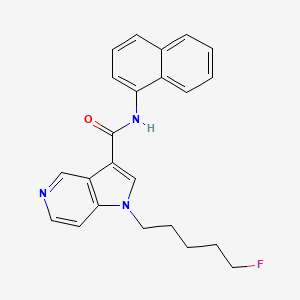
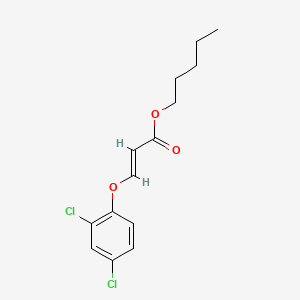
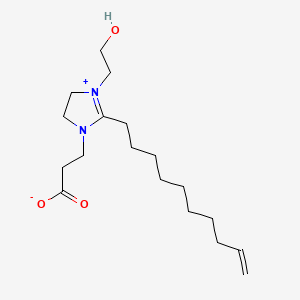


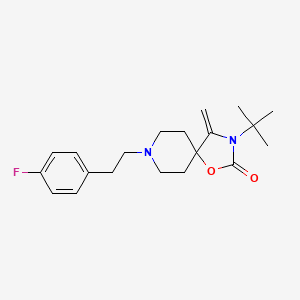

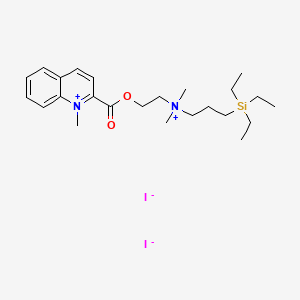
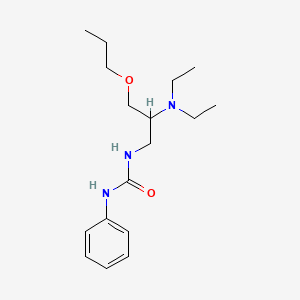

![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

